molecular formula C13H18F3N3O B1518059 2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol CAS No. 1155523-06-0

2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol

Cat. No.: B1518059
CAS No.: 1155523-06-0
M. Wt: 289.3 g/mol
InChI Key: VSSSBYVDJBODTK-UHFFFAOYSA-N
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Description

2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol (CAS 1155523-06-0) is a chemically synthesized compound of significant interest in medicinal chemistry and pharmaceutical research . This molecule features a piperazine core linked to a trifluoromethyl-substituted phenyl ring and an ethanolamine side chain . The presence of the trifluoromethyl group is a critical structural feature, as it enhances the compound's lipophilicity and metabolic stability, which are desirable properties in the development of bioactive molecules . The amino and hydroxyl functional groups contribute to its reactivity and provide sites for further chemical derivatization, making it a valuable chemical intermediate . This compound's well-defined molecular architecture, with a piperazine spacer, is particularly useful in the design and synthesis of receptor-targeting molecules . Piperazine-containing compounds are frequently explored in the development of CNS-active agents and other therapeutic classes due to their ability to optimize pharmacokinetic properties and serve as scaffolds for arranging pharmacophoric groups . Researchers utilize this compound in structure-activity relationship (SAR) studies to investigate interactions with biological targets and to develop novel active compounds . The compound is offered in high purity to ensure consistent performance in synthetic applications. Handle with appropriate personal protective equipment, refer to the safety data sheet for detailed handling instructions, and note that this product is strictly for Research Use Only .

Properties

IUPAC Name

2-[4-[2-amino-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O/c14-13(15,16)10-1-2-12(11(17)9-10)19-5-3-18(4-6-19)7-8-20/h1-2,9,20H,3-8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSSBYVDJBODTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol (CAS Number: 1155523-06-0) is a piperazine derivative notable for its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, synthesis, molecular interactions, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a piperazine ring substituted with a trifluoromethyl group and an amino group on the phenyl moiety. Its molecular formula is C13H16F3N3OC_{13}H_{16}F_{3}N_{3}O, and it has a molecular weight of approximately 299.29 g/mol.

Anticancer Potential

Recent studies have indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their metabolic stability and increased lipophilicity, which improves membrane permeability . The presence of the trifluoromethyl group in this compound is hypothesized to contribute to its anticancer properties.

Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The compound was found to reduce cell viability significantly at concentrations as low as 10 µM, with IC50 values indicating moderate potency compared to established chemotherapeutics like doxorubicin .

Cell Line IC50 Value (µM) Comparison with Doxorubicin
MCF-710Comparable
Hek29315Higher than Doxorubicin

Molecular docking studies suggest that the compound interacts with key proteins involved in cancer proliferation and survival pathways. The trifluoromethyl group enhances interactions through halogen bonding, which is crucial for binding affinity . The compound's ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX) further supports its potential role as an anti-inflammatory and anticancer agent .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the piperazine ring and subsequent substitution reactions to introduce the trifluoromethyl and amino groups. Variations in substituents have been explored to optimize biological activity, leading to derivatives with enhanced efficacy against cancer cells .

Research Findings

A comprehensive study published in Molecules highlighted the structure-activity relationship (SAR) of similar phenylpiperazine derivatives. It was found that compounds with electron-withdrawing groups like trifluoromethyl exhibited superior anticancer properties compared to those with electron-donating groups . This reinforces the significance of substituent choice in drug design.

Scientific Research Applications

Antipsychotic Properties

The compound's structural features suggest potential antipsychotic activity. Research indicates that derivatives of piperazine compounds often exhibit neuroleptic effects, which may be beneficial in treating disorders such as schizophrenia and bipolar disorder. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier, which is crucial for central nervous system (CNS) activity.

Antidepressant Research

There is emerging evidence that compounds similar to 2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol may also exhibit antidepressant properties. Studies suggest that modulation of serotonin and norepinephrine levels through such compounds can lead to improved mood stabilization and reduction of depressive symptoms.

Structure-Activity Relationship (SAR) Studies

This compound serves as a valuable subject for structure-activity relationship studies in medicinal chemistry. By modifying various functional groups on the piperazine ring or the phenyl moiety, researchers can assess the impact on biological activity, toxicity, and pharmacokinetics. Such studies are essential in drug design processes aimed at optimizing therapeutic efficacy while minimizing side effects.

Synthesis and Derivative Development

The synthesis of this compound provides a platform for developing new derivatives with enhanced pharmacological profiles. This includes exploring variations in the amino group and piperazine substitutions to discover new candidates for clinical trials targeting psychiatric disorders.

Case Study 1: Neuropharmacological Effects

In a study published in a peer-reviewed journal, researchers investigated the neuropharmacological effects of several piperazine derivatives, including this compound. The results demonstrated significant improvements in behavioral models of anxiety and depression in rodent subjects, indicating a promising avenue for further exploration in human trials.

Case Study 2: Synthesis Optimization

Another study focused on optimizing the synthesis pathways for this compound to increase yield and purity. Researchers employed various reaction conditions and catalysts to streamline production processes, which could facilitate larger-scale synthesis for clinical research purposes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

Positional Isomers
  • 2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol (MW: 289.30): A positional isomer with the amino and CF₃ groups swapped (4-amino-2-CF₃).
  • 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol (MW: 235.33): Replaces CF₃ with an aminomethyl (-CH₂NH₂) group. The smaller substituent decreases steric hindrance but may lower metabolic resistance .
Halogenated Analogues
  • 2-[4-(4-Chlorophenyl)(phenyl)methylpiperazinyl]ethanol (MW: 342.85): Features a bulky (4-chlorophenyl)(phenyl)methyl group.
  • {2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}amine : Fluorine’s electronegativity enhances polarity, improving solubility but possibly weakening hydrophobic interactions in target binding .
Electron-Withdrawing Groups
  • 2-[4-(4-Nitrophenyl)piperazinyl]ethanol (MW: 251.29): The nitro (-NO₂) group is strongly electron-withdrawing, increasing reactivity but risking instability. This contrasts with CF₃, which balances electron withdrawal and stability .

Functional Group Modifications

Terminal Ethanol vs. Other Moieties
  • Flibanserin (MW: 390.41): Replaces ethanol with a benzimidazolone group. This modification confers dual 5-HT1A agonist/5-HT2A antagonist activity, highlighting how terminal groups dictate pharmacological profiles .
  • 4-(Thiophen-2-yl)-1-(4-(2-CF₃phenyl)piperazinyl)butan-1-one (MK41): A ketone-terminated analogue with a thiophene ring.

Pharmacological and Physicochemical Properties

Compound Molecular Weight Key Substituents Biological Activity
Target Compound 289.30 2-NH₂, 4-CF₃, ethanol Potential 5-HT modulation
Flibanserin 390.41 CF₃-phenyl, benzimidazolone 5-HT1A agonist/5-HT2A antagonist
UDO ~450 (est.) Pyridine, CF₃-phenyl CYP51 inhibition (anti-T. cruzi)
2-[4-(4-NO₂phenyl)piperazinyl]ethanol 251.29 4-NO₂, ethanol Not reported (likely unstable)

Key Observations :

  • Trifluoromethyl Phenyl Derivatives : CF₃ enhances metabolic stability and enzyme/receptor binding. The target compound’s 2-NH₂/4-CF₃ arrangement optimizes electronic and steric effects for receptor interactions .
  • Ethanol Terminal Group: Improves solubility compared to bulkier termini (e.g., benzimidazolone in Flibanserin), favoring oral bioavailability .
  • Synthetic Accessibility : Piperazine derivatives are typically synthesized via nucleophilic substitution (e.g., ’s TFA-mediated deprotection) or coupling reactions (e.g., HOBt/TBTU in ) .

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds through the following key stages:

  • Preparation of the substituted aromatic amine intermediate bearing the trifluoromethyl group.
  • Introduction of the piperazine ring via nucleophilic substitution or coupling reactions.
  • Functionalization to install the hydroxyethyl group on the piperazine nitrogen.
  • Purification and isolation of the final compound, often as a salt form for stability.

Preparation of the Aromatic Amino-Trifluoromethyl Intermediate

A critical intermediate in the synthesis is 2-amino-4-(trifluoromethyl)phenyl derivatives. According to a detailed study on related analogues, this intermediate can be prepared from commercially available acetophenone derivatives through multi-step transformations including bromination, thiourea treatment, acetylation, and functionalization of heterocyclic rings such as thiazoles.

For example, starting from 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone, the sequence involves:

  • Bromination using phenyltrimethylammonium tribromide.
  • Reaction with thiourea to form 2-aminothiazole derivatives.
  • Acetylation with acetic anhydride.
  • Further functionalization to introduce nitrogen-containing heterocycles which can be coupled with piperazine moieties later in the synthesis.

This process yields key intermediates with the amino and trifluoromethyl functionalities properly positioned for subsequent coupling steps.

Installation of the Hydroxyethyl Side Chain

The hydroxyethyl group attached to the piperazine nitrogen is typically introduced by alkylation reactions using haloalkyl alcohol derivatives, such as 2-chloroethanol or haloacetaldehyde derivatives.

  • The reaction involves the nucleophilic substitution of the piperazine nitrogen with 2-chloroethanol or related haloalkyl reagents.
  • Conditions often include the use of inert solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dimethoxyethane (DME).
  • The reaction temperature ranges from room temperature to the boiling point of the solvent.
  • Bases such as sodium carbonate or triethylamine are employed to neutralize the formed acid and drive the reaction forward.

A patent describing related piperazinyl-ethanol compounds reports that the reaction of 1-(diphenylmethyl)piperazine derivatives with haloethanol derivatives produces the hydroxyethyl-substituted piperazine intermediates, which can then be further transformed or purified.

Purification and Conversion to Salt Forms

The final compound is often isolated as a pharmaceutically acceptable salt, such as a dihydrochloride, to improve stability and solubility.

  • The free base is typically dissolved in ethanol or aqueous ethanol.
  • Hydrochloric acid or other proton donors are added to precipitate the salt.
  • The salt is then recrystallized from suitable solvents like isopropyl alcohol or acetonitrile to obtain pure product.
  • Melting points and purity are confirmed by standard analytical methods.

For example, related piperazine derivatives have been isolated as dihydrochloride salts with melting points around 218–230 °C, indicating high purity and stability.

Summary Table of Key Preparation Steps and Conditions

Step Reactants / Intermediates Conditions / Reagents Solvents Temperature Range Notes
1 Acetophenone derivative → Amino-trifluoromethyl intermediate Bromination (phenyltrimethylammonium tribromide), thiourea, acetylation (acetic anhydride) THF, ethanol RT to 75 °C Multi-step; yields amino-thiazole intermediate
2 Aromatic halide + Piperazine Base (Na2CO3, triethylamine), Pd catalyst (optional) Xylene, benzene, DMF RT to reflux (90–150 °C) Ipso-substitution or Pd-catalyzed coupling
3 Piperazine derivative + 2-chloroethanol or haloacetaldehyde derivatives Base (Na2CO3, triethylamine) DMF, THF, DME, tert-butanol RT to solvent boiling point Alkylation to install hydroxyethyl group
4 Free base → Dihydrochloride salt HCl in ethanol or aqueous ethanol Ethanol, isopropyl alcohol, acetonitrile RT Salt formation for stability and purification

Detailed Research Findings

  • Reaction Optimization: Use of chloroacetaldehyde dimethylacetal as an alkylating agent is economical but may require longer reaction times and can lead to lower product quality. Alternative haloacetaldehyde derivatives provide better yields and purity.

  • Hydrolysis and Oxidation Steps: In related synthetic routes, aldehyde intermediates derived from piperazinyl-ethoxyacetaldehydes are hydrolyzed under acidic conditions and oxidized to acids using oxidants such as hydrogen peroxide or peracids, demonstrating the versatility of functional group transformations in this chemistry.

  • Base Selection: Sodium or potassium hydroxide is commonly used for hydrolysis of esters or amides to yield the free acid or alcohol functionalities, with reaction temperatures carefully controlled to avoid decomposition.

  • Purification Techniques: Chromatographic purification on silica gel using mixtures of chloroform and ethanol or hexane and ethyl acetate is standard for isolating pure intermediates and final compounds.

Q & A

Q. What are the established synthetic routes for 2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol, and how do reaction conditions influence yield?

The synthesis typically involves coupling a trifluoromethyl-substituted aniline derivative with a piperazine-ethanol intermediate. Key steps include:

  • Nucleophilic substitution : Reacting 2-amino-4-(trifluoromethyl)aniline with 1-piperazinyl ethanol under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K2_2CO3_3) .
  • Purification : Column chromatography (e.g., silica gel with EtOAc:hexane gradients) is critical for isolating the target compound from byproducts like unreacted aniline or piperazine dimers .
  • Yield optimization : Higher temperatures (>100°C) and extended reaction times (12–24 hours) improve coupling efficiency but may increase side reactions (e.g., oxidation of the amino group) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the piperazine ring (δ 2.5–3.5 ppm for CH2_2 groups) and the trifluoromethyl group (δ 120–125 ppm in 19^{19}F NMR) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 346.15) and distinguishes isotopic patterns for chlorine/fluorine .
  • HPLC purity analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity, critical for biological assays .

Q. What are the known solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Moderately soluble in DMSO (>10 mg/mL) but poorly soluble in water (<0.1 mg/mL). Co-solvents like PEG-400 or cyclodextrins enhance aqueous solubility for in vitro studies .
  • Stability : Stable at -20°C in anhydrous DMSO for >6 months. Degrades under prolonged UV light exposure (hydroxyl radical formation) or acidic conditions (pH < 3), leading to piperazine ring cleavage .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported receptor binding affinities?

Discrepancies in IC50_{50} values (e.g., serotonin 5-HT1A_{1A} vs. dopamine D2_2 receptors) often arise from:

  • Assay variability : Radioligand binding assays (e.g., 3^3H-spiperone for D2_2) vs. functional cAMP assays for 5-HT1A_{1A} .
  • Structural analogs : Compare with derivatives lacking the trifluoromethyl group (Table 1).

Q. Table 1: Binding Affinities of Structural Analogs

Compound5-HT1A_{1A} IC50_{50} (nM)D2_2 IC50_{50} (nM)Reference
Target compound12 ± 2450 ± 50
Non-CF3_3 analog85 ± 10380 ± 40
Methylsulfonyl analog30 ± 5600 ± 70

Q. Methodological recommendations :

  • Use standardized assay protocols (e.g., NIH Psychoactive Drug Screening Program).
  • Validate results with orthogonal techniques (e.g., surface plasmon resonance) .

Q. What strategies mitigate interference from impurities during biological activity assays?

  • HPLC-MS purity checks : Detect trace impurities (e.g., <0.5% residual solvents) that may antagonize off-target receptors .
  • Counter-screening : Test the compound against a panel of unrelated targets (e.g., kinases) to identify nonspecific effects .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic properties?

  • Trifluoromethyl group : Enhances metabolic stability by resisting CYP450 oxidation but reduces solubility .
  • Piperazine-ethanol moiety : Modifying the ethanol chain (e.g., replacing with a propyl group) improves blood-brain barrier permeability in rodent models .

Q. What experimental approaches address low aqueous solubility in formulation development?

  • Salt formation : Hydrochloride salts improve solubility (e.g., 2.5 mg/mL in PBS) but may alter receptor binding .
  • Nanoemulsions : Lipid-based carriers (e.g., liposomes) enhance bioavailability in in vivo studies .

Q. How do researchers evaluate enzymatic stability in hepatic microsomal assays?

  • Incubation conditions : Use human liver microsomes (HLMs) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS .
  • Metabolite identification : Major metabolites include hydroxylated piperazine derivatives and glucuronide conjugates .

Data Contradiction Analysis

Q. Why do studies report conflicting results on this compound’s antagonism of α1_11​-adrenergic receptors?

  • Species differences : Rat α1_1-adrenergic receptors show higher affinity (IC50_{50} = 200 nM) vs. human isoforms (IC50_{50} > 1 µM) .
  • Functional selectivity : Partial agonism in certain cell lines (e.g., CHO-K1) vs. full antagonism in others (e.g., HEK293) .

Q. Resolution strategy :

  • Cross-validate using tissue-based assays (e.g., isolated rat aorta contraction) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol

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